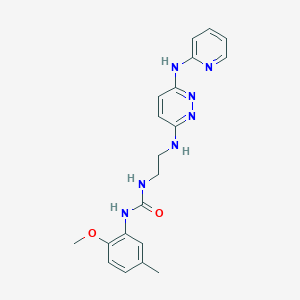

1-(2-Methoxy-5-methylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methoxy-5-methylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines methoxy and methylphenyl groups with pyridazinyl and pyridinyl moieties, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-methoxy-5-methylphenyl isocyanate, which is then reacted with 2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethylamine under controlled conditions to form the final urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methylphenyl groups, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Methoxy-5-methylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2-Methoxy-5-methylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

- 1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

- 1-(2-Methylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

- 1-(2-Methoxy-5-methylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiourea

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.

Biological Activity

The compound 1-(2-Methoxy-5-methylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a novel small molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Methoxy group : Enhances lipophilicity and may influence binding affinity.

- Pyridin-2-ylamino and pyridazin-3-yl groups : These heterocycles are often associated with biological activity, particularly in targeting kinases and receptors.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study on related pyridine derivatives showed promising results in inhibiting cancer cell lines, suggesting that our compound may also possess similar efficacy .

| Compound | Activity | Reference |

|---|---|---|

| Pyridine Derivative A | IC50 = 10 µM against A549 cells | |

| Pyridine Derivative B | Equivalent cytotoxicity to Taxol |

Antimicrobial Activity

Preliminary tests on related compounds have shown antibacterial properties against various strains. The agar-well diffusion method has been employed to assess activity, revealing effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Sensitive (zone of inhibition 15 mm) | |

| Escherichia coli | Moderate sensitivity (zone of inhibition 12 mm) |

Case Studies

- In vitro Evaluation : A study evaluated the cytotoxic effects of similar urea derivatives on human cancer cell lines. The results indicated that modifications in the substituents led to varying degrees of potency, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics .

- In vivo Studies : While direct studies on this specific compound are scarce, related compounds have been tested in animal models, showing reduced tumor growth and improved survival rates in xenograft models .

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-14-6-7-16(29-2)15(13-14)24-20(28)23-12-11-22-18-8-9-19(27-26-18)25-17-5-3-4-10-21-17/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,21,25,27)(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYAJMBJUITKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.